Decahydroazulene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

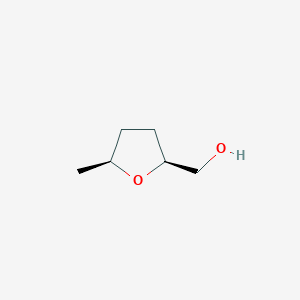

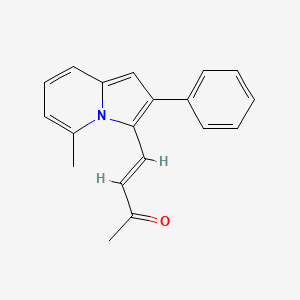

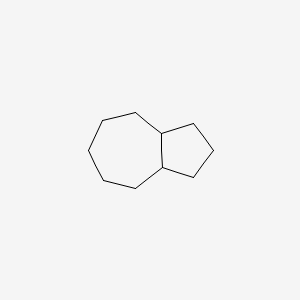

Decahydroazulene is a chemical compound with the molecular formula C10H18 . It is also known by other names such as Bicyclo [5.3.0]decane .

Synthesis Analysis

The synthesis of this compound involves complex organic transformations . A multistep synthesis process starting with readily available benzaldehyde has been described . Additionally, there are studies on the synthesis of oxygen-bridged this compound derivatives .

Molecular Structure Analysis

The this compound molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 five-membered ring, 1 seven-membered ring, and 1 ten-membered ring . The average mass of the molecule is 138.250 Da .

Physical And Chemical Properties Analysis

This compound has an average mass of 138.250 Da and a Monoisotopic mass of 138.140854 Da . More detailed physical and chemical properties would require specific experimental measurements .

Wissenschaftliche Forschungsanwendungen

Synthesis of Decahydroazulene Derivatives : The synthesis of cis,cis-4,8-dimethyl-cis-2,6-dioxathis compound, a derivative of this compound, was described, highlighting the preparation of a unique heterocyclic system (Krapcho & Mundy, 1965). Additionally, a stereospecific synthesis of 2-isopropylidene-cis,cis-4,8-dimethyl-6-keto-cis-decahydroazulene was achieved, demonstrating a method for facile synthetic entry into carbocyclic systems of this type (Krapcho & Mundy, 1970).

Click Chemistry in Drug Discovery : Click chemistry, a modular approach using reliable chemical transformations, finds applications in drug discovery, including in combinatorial chemistry and DNA research. This method, which involves copper-(I)-catalyzed 1,2,3-triazole formation, is significant for linking reactions due to its reliability and bio-compatibility (Kolb & Sharpless, 2003).

Development of Antiviral and Antibacterial Chemopreparations : Research on the synthesis and study of antiviral activity of azoloazine compounds, which are azaanalogs of adenine and guanine, led to the creation of a new family of antiviral substances. This work demonstrates the potential for developing novel antiviral and antibacterial preparations (Chupakhin, Charushin, & Rusinov, 2016).

Plant Growth Retardants Research : Plant growth retardants, including those derived from norbornanodiazetine and triazole structures, are used in physiological research, providing insights into the regulation of terpenoid metabolism. This area highlights relationships to cell division, elongation, and senescence (Grossmann, 1990).

Biomedical Applications of Terahertz Technology : Terahertz (THz) imaging and sensing technologies, including THz systems used for medical and security applications, are important for understanding biological effects associated with this frequency range. The research in this field is crucial for health hazard evaluation and safe use of THz systems (Wilmink & Grundt, 2011).

DNA-Encoded Chemical Libraries in Drug Discovery : DNA-encoded chemical libraries (DECLs) are becoming increasingly important in drug discovery. These libraries allow for the screening of a vast number of compounds, aiding in the identification of binders to target proteins and contributing significantly to pharmaceutical research (Franzini, Randolph, 2016; Yuen, Franzini, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-5-9-7-4-8-10(9)6-3-1/h9-10H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJQFZXHKPCJMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936609 |

Source

|

| Record name | Bicyclo[5.3.0]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-80-3, 16189-46-1 |

Source

|

| Record name | Bicyclo(5.3.0)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Bicyclo(5.3.0)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016189461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[5.3.0]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.